2-Methyl-octahydro-quinolin-4-one
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Overview
Description
2-Methyl-octahydro-quinolin-4-one is a heterocyclic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound consists of a quinoline ring system that is fully hydrogenated, making it an octahydro derivative with a methyl group at the second position and a ketone group at the fourth position .
Mechanism of Action
Target of Action
Quinoline-based compounds, which 2-methyl-octahydro-quinolin-4-one is a part of, have been reported to have diverse biological activities .
Mode of Action
Quinoline-containing compounds have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds have been reported to affect various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Quinoline-based compounds have been reported to have diverse biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant and diuretic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-octahydro-quinolin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization can yield quinoline derivatives . Another method involves the use of anthranilic acid derivatives, which can undergo cyclization to form the desired quinoline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-octahydro-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
2-Methyl-octahydro-quinolin-4-one has a wide range of scientific research applications due to its versatile chemical structure and biological activities. Some of the key applications include:
Comparison with Similar Compounds
2-Methyl-octahydro-quinolin-4-one can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and quinazolin-4-ones . These compounds share a similar quinoline backbone but differ in their functional groups and degree of hydrogenation. The unique structure of this compound, with its fully hydrogenated ring system and specific substituents, gives it distinct chemical and biological properties .
List of Similar Compounds
- 4-Hydroxy-2-quinolones
- Quinazolin-4-ones
- Pyranoquinolones
- Furoquinolones
Properties
IUPAC Name |
2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPKWHFVCCJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCCC2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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